molecular formula C21H19ClO B1582108 2-Chloroethyl trityl ether CAS No. 1235-23-0

2-Chloroethyl trityl ether

Cat. No.: B1582108
CAS No.: 1235-23-0
M. Wt: 322.8 g/mol
InChI Key: SYWFBBWOXLVTAN-UHFFFAOYSA-N
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Description

2-Chloroethyl trityl ether (CAS 1235-23-0) is an organic compound with the molecular formula C21H19ClO and a molecular weight of 322.83 g/mol . This compound serves as a valuable protected intermediate in organic synthesis. The trityl (triphenylmethyl) group is widely recognized for its role as a protecting group for alcohols, and its presence in this molecule allows for selective chemical transformations at the reactive 2-chloroethyl moiety . Its physical properties include a density of approximately 1.1 g/cm³ and a high boiling point of 424.7±40.0 °C at 760 mmHg, indicating its low volatility . The compound features a high calculated LogP of 6.84, suggesting significant hydrophobicity . As a specialty synthetic building block, this compound is used in the research and development of pharmaceuticals and other complex organic molecules, including the synthesis of nucleoside analogs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-chloroethoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H19ClO/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWFBBWOXLVTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924521
Record name 1,1',1''-[(2-Chloroethoxy)methanetriyl]tribenzene
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Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1235-23-0
Record name 1,1′,1′′-[(2-Chloroethoxy)methylidyne]tris[benzene]
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Record name 1,1',1''-[(2-Chloroethoxy)methanetriyl]tribenzene
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Synthetic Methodologies for 2 Chloroethyl Trityl Ether and Analogous Trityl Ethers

Direct Etherification Approaches

Direct etherification is a primary route for the synthesis of 2-Chloroethyl trityl ether, involving the reaction of an alcohol with a tritylating agent.

Reaction of 2-Chloroethanol (B45725) with Trityl Chloride or Monomethoxytrityl Chloride

The most direct synthesis of this compound involves the reaction of 2-Chloroethanol with a trityl halide, such as trityl chloride or the more reactive 4-monomethoxytrityl (MMT) chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. total-synthesis.com Pyridine (B92270) is a common choice as it can serve as both the base and the solvent. total-synthesis.comprepchem.com

A specific preparation of the monomethoxytrityl analogue involves stirring 2-Chloroethanol and monomethoxytrityl chloride in pyridine at room temperature. prepchem.com The reaction proceeds to completion, and the product, 2-chloroethyl monomethoxytrityl ether, can be crystallized from the reaction mixture after workup, achieving a high yield. prepchem.com The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction. total-synthesis.com The reaction proceeds via a stable trityl cation intermediate (SN1 mechanism), which is favored by the quaternary carbon of the trityl group. total-synthesis.com

ReactantsBase/SolventTimeTemperatureProductYield
2-Chloroethanol, Monomethoxytrityl chloridePyridine3 hoursRoom Temp.2-chloroethyl monomethoxytrityl ether91% prepchem.com

Tritylation of Hydroxylated Substrates to Yield Trityl Ethers (e.g., Glycosides)

The tritylation reaction is widely applied to complex hydroxylated substrates like carbohydrates and nucleosides. The significant steric bulk of the trityl group allows for the selective protection of primary hydroxyl groups over more hindered secondary ones. total-synthesis.com This selectivity is a key feature in carbohydrate and nucleoside chemistry. ut.ac.irorgsyn.org

A general method for the selective tritylation of primary hydroxyls in ribonucleosides uses trityl chloride in the presence of silver nitrate (B79036) (AgNO₃) in a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). ut.ac.ir The silver ion facilitates the formation of the trityl cation, accelerating the reaction and allowing it to proceed under mild conditions. ut.ac.irnih.gov This method has been successfully applied to protect the 5'-hydroxyl group of various ribonucleosides, yielding the corresponding 5'-O-tritylated products. ut.ac.ir

SubstrateTritylating AgentCatalystSolventTimeTemperatureYield
AdenosineTrityl chlorideSilver nitrateTHF/DMF2 hours25°C80% ut.ac.ir
UridineTrityl chlorideSilver nitrateTHF/DMF2 hours25°C85% ut.ac.ir
CytidineTrityl chlorideSilver nitrateTHF/DMF2 hours25°C80% ut.ac.ir

General Methods for Trityl Ether Formation Relevant to this compound Synthesis

Several general methodologies for forming trityl ethers are directly applicable to the synthesis of this compound and its analogues.

Utilization of Trityl Halides and Preformed Tritylium (B1200429) Salts

Trityl ethers are commonly synthesized by reacting an alcohol with a trityl halide, most often trityl chloride, in the presence of a base like pyridine. total-synthesis.comnih.gov The reaction proceeds through an SN1 mechanism, which involves the formation of a highly stable triphenylmethyl (tritylium) cation. total-synthesis.com To increase the rate of reaction, particularly with sterically hindered secondary alcohols, reagents that promote the formation of this cation are used. nih.gov

Alternatively, preformed tritylium salts, such as tritylium tetrafluoroborate (B81430) or perchlorate, can be used. bohrium.comresearchgate.net These salts provide a ready source of the tritylium cation and can drive the etherification reaction efficiently. Another approach involves using trityl alcohol with trifluoroacetic anhydride, which generates tritylium trifluoroacetate (B77799) in situ as a potent tritylating agent. nih.gov

Catalyst-Mediated Tritylation of Alcohols (e.g., using nanoporous MCM-41-SO₃H under solvent-free conditions)

Heterogeneous acid catalysts offer a green and reusable alternative for promoting tritylation reactions. Sulfonic acid-functionalized nanoporous silica (B1680970), such as MCM-41-SO₃H, has been identified as an efficient solid acid catalyst for various organic transformations, including the protection of alcohols. dntb.gov.uasharif.edu The ordered mesoporous structure of MCM-41 provides a high surface area and accessible acidic sites. semanticscholar.orgnih.gov

These catalysts can facilitate the tritylation of alcohols under mild, often solvent-free, conditions. The solid nature of the catalyst simplifies the work-up procedure, as it can be easily removed from the reaction mixture by filtration and subsequently reused with minimal loss of activity. sharif.edu This methodology aligns with the principles of green chemistry by reducing waste and avoiding corrosive liquid acids. dntb.gov.ua

Solid-Phase Synthesis Applications: Loading of Alcohols onto Trityl Resins

The trityl group is a cornerstone of solid-phase synthesis, where it serves as an acid-labile linker to anchor molecules, including alcohols, to a polymer support. researchgate.netnih.gov Resins such as 2-chlorotrityl chloride (2-CTC) resin are widely used for this purpose. peptide.comalmacgroup.com

The loading process involves reacting the alcohol with the trityl chloride groups on the resin, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). peptide.comalmacgroup.com This covalent attachment allows the immobilized molecule to undergo subsequent chemical transformations. The final product is then cleaved from the resin by treatment with a dilute acid, which breaks the trityl ether bond. researchgate.net This technique is particularly valuable in peptide and oligonucleotide synthesis, where it simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound product. researchgate.netgoogle.com

Resin TypeSubstrateBaseSolventReaction Time
Trityl Chloride ResinAlcohol or PhenolPyridinePyridineUp to 2 days peptide.com
2-Chlorotrityl Chloride (2-CTC) ResinFmoc-Amino AcidDIPEADichloromethane (B109758)1-4 hours almacgroup.com

Formation via Triethyloxonium (B8711484) Tetrafluoroborate Activation of Trityl Precursors

A powerful and rapid method for the formation of trityl ethers involves the activation of trityl precursors, such as resin-bound trityl chloride, using triethyloxonium tetrafluoroborate ([(CH₃CH₂)₃O]⁺[BF₄]⁻), often referred to as Meerwein's reagent. prepchem.comgoogle.com This approach is particularly effective for the tritylation of alcohols and anilines, offering high yields in a short amount of time under mild conditions. google.comgoogle.com

The reaction proceeds through the generation of a highly reactive trityl cation. When a trityl precursor like polystyrene-trityl chloride (PS-TrCl) is treated with triethyloxonium tetrafluoroborate, a deep-red color is observed, indicating the formation of the trityl cation. prepchem.com The tetrafluoroborate anion is a non-nucleophilic counterion, which enhances the reactivity of the trityl cation compared to the chloride counterion. prepchem.com This highly electrophilic trityl cation then readily reacts with an alcohol, such as 2-chloroethanol, to form the corresponding trityl ether. The reaction is typically very fast, with the color of the trityl cation disappearing immediately upon addition of the alcohol, signifying the completion of the ether formation. prepchem.com

A proposed mechanism involves the nucleophilic attack of the chloride anion from the trityl precursor on an ethyl group of the triethyloxonium species. This results in the irreversible release of chloroethane (B1197429) gas and facilitates the formation of the stable trityl tetrafluoroborate salt. prepchem.com This in situ generation of the highly reactive tritylating agent under mild conditions is a key advantage of this method.

While a specific example for the synthesis of this compound using this method is not detailed in the reviewed literature, the general applicability of this strategy to a wide range of alcohols suggests its feasibility. For instance, high loadings of various alcohols and anilines onto a polystyrene triphenylmethyl resin have been achieved in minutes with yields comparable to or better than other established methods. google.comgoogle.com

Comparative Analysis of Synthetic Strategies: Efficiency and Selectivity

The synthesis of trityl ethers, including this compound and its analogs, can be accomplished through several methodologies, each with its own set of advantages regarding efficiency, selectivity, and reaction conditions. A comparative analysis of these strategies is crucial for selecting the most appropriate method for a specific synthetic goal.

The classical and most widely used method for tritylation involves the reaction of an alcohol with a trityl halide, typically trityl chloride, in the presence of a base. chempedia.info Pyridine is a common choice, serving as both the solvent and the base to neutralize the hydrogen chloride byproduct. chempedia.info For instance, the synthesis of 2-chloroethyl monomethoxytrityl ether, a close analog of this compound, was achieved in 91% yield by reacting 2-chloroethanol with monomethoxytrityl chloride in pyridine at room temperature for three hours. prepchem.com While effective for primary alcohols, this method can be slow for more sterically hindered secondary alcohols. nih.gov

To enhance the reaction rate, especially for less reactive alcohols, stronger non-nucleophilic bases or catalysts can be employed. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dichloromethane has been reported as a high-yielding and general procedure for the preparation of trityl ethers from secondary alcohols. google.com Another approach to accelerate the reaction is the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). chempedia.info

A significant improvement in efficiency for the tritylation of hindered alcohols is achieved by using silver salts, such as silver nitrate (AgNO₃) or silver trifluoromethanesulfonate (B1224126) (AgOTf), in conjunction with trityl chloride. nih.gov These salts facilitate the abstraction of the chloride ion, leading to a high concentration of the reactive trityl cation and significantly speeding up the reaction. nih.gov

More recently, the use of Lewis acids and other catalytic systems has been explored to promote tritylation under mild conditions. For example, a recyclable imidazolium-based ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), has been shown to be an efficient catalyst for the tritylation of alcohols with triphenylmethyl alcohol. chempedia.info This method offers advantages such as short reaction times, reusability of the catalyst, and chemoselectivity for primary over secondary alcohols. chempedia.info

The triethyloxonium tetrafluoroborate activation method, as described in the previous section, stands out for its rapidity and mild conditions. google.comgoogle.com By generating a highly reactive trityl cation with a non-nucleophilic counterion, it circumvents the need for strong bases or expensive silver salts, offering a highly efficient route to trityl ethers. prepchem.com

The table below summarizes and compares various synthetic strategies for the formation of trityl ethers.

Synthetic StrategyTrityl SourceReagents/CatalystTypical ConditionsEfficiencySelectivity
Classical Method Trityl chloridePyridineRoom temperatureGood for primary alcohols, slow for secondaryGood for primary alcohols
Base-Catalyzed Trityl chlorideDBU, DMAPRoom temperatureHigh yields, faster for secondary alcoholsGood
Silver Salt-Assisted Trityl chlorideAgNO₃, AgOTfRoom temperatureHigh efficiency, especially for hindered alcoholsGood
Ionic Liquid Catalysis Triphenylmethyl alcoholEMIM·AlCl₄Room temperatureHigh yields, recyclable catalystHigh for primary over secondary alcohols
Oxonium Salt Activation Trityl chloride (resin-bound)Triethyloxonium tetrafluoroborateRoom temperatureVery rapid, high yieldsGood

Role of the Trityl Moiety As a Protecting Group for Hydroxyl Functionalities in Complex Syntheses

Selective Protection of Primary Hydroxyl Groups (e.g., in Oligonucleotide and Carbohydrate Chemistry)

A defining characteristic of the trityl group is its large size, which allows for the regioselective protection of sterically unhindered primary hydroxyl groups over more hindered secondary and tertiary ones. total-synthesis.comnih.gov This steric discrimination is a critical tool in the synthesis of complex molecules containing multiple hydroxyl groups, such as carbohydrates and nucleosides.

In carbohydrate chemistry , the trityl group is frequently used to selectively protect the primary hydroxyl at the C-6 position of pyranose rings, leaving the secondary hydroxyls available for further transformation. nih.govreddit.com This enables a wide range of synthetic manipulations on the sugar backbone.

In oligonucleotide synthesis , derivatives of the trityl group, particularly the 4,4'-dimethoxytrityl (DMTr) group, are indispensable for the protection of the 5'-primary hydroxyl group of nucleosides. glenresearch.combiofabresearch.commeasurebiology.org This protection is the first step in the phosphoramidite (B1245037) method for solid-phase DNA and RNA synthesis. biofabresearch.commeasurebiology.org The DMTr group is sufficiently acid-labile to be removed at the beginning of each coupling cycle to free the 5'-hydroxyl for reaction with the next phosphoramidite monomer, a process known as deblocking. biofabresearch.commeasurebiology.org The hydrophobicity imparted by the trityl group is also advantageous for the purification of polar building blocks. total-synthesis.com

Orthogonality of Trityl Protection with Other Common Protecting Groups

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective deprotection of one functional group in the presence of others. fiveable.meorganic-chemistry.orgwikipedia.org This is achieved by using protecting groups that are removed under mutually exclusive conditions. organic-chemistry.org The acid-labile nature of the trityl group makes it an excellent component of orthogonal protection schemes.

Key orthogonal pairings with the trityl group include:

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Silyl ethers are stable to the mildly acidic conditions used to remove trityl groups but are readily cleaved by fluoride (B91410) ion sources (e.g., TBAF). spcmc.ac.inlibretexts.org Conversely, trityl ethers are stable to fluoride ions.

Base-Labile Groups (e.g., Acetyl, Fmoc): Acyl groups like acetyl (Ac) and carbamates like 9-fluorenylmethyloxycarbonyl (Fmoc) are removed under basic conditions, to which the trityl group is inert. libretexts.orgorganic-chemistry.org This orthogonality is fundamental in both carbohydrate and peptide synthesis. reddit.comwikipedia.org

Hydrogenolysis-Labile Groups (e.g., Benzyl (B1604629), Cbz): Benzyl (Bn) ethers and benzyloxycarbonyl (Cbz) groups are cleaved by catalytic hydrogenolysis, a set of conditions under which trityl ethers are stable. libretexts.orgfiveable.me

This orthogonal relationship allows for intricate synthetic sequences where different hydroxyl groups can be unmasked at specific stages for further reaction. For example, in the synthesis of a complex polyol, one could protect a primary alcohol with a trityl group, a secondary alcohol with a TBDMS group, and another with a benzyl group. Each could then be deprotected sequentially without affecting the others.

The following table outlines the orthogonality of the trityl group with other common hydroxyl protecting groups.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to Trityl?
Trityl TrMild Acid (e.g., AcOH, dilute TFA) total-synthesis.comthieme-connect.de-
Benzyl BnCatalytic Hydrogenolysis (H₂, Pd/C) libretexts.orgYes
tert-Butyldimethylsilyl TBDMSFluoride Ion (e.g., TBAF) or Acid spcmc.ac.inlibretexts.orgYes (with fluoride)
Acetyl AcBase (e.g., NaOMe, NH₃) or Acid libretexts.orgYes (with base)
9-fluorenylmethyloxycarbonyl FmocBase (e.g., Piperidine) wikipedia.orgYes

Synthetic Utility in Multi-Step Organic Transformations (e.g., Ether Lipid Synthesis)

The strategic use of the trityl protecting group, as part of the 2-Chloroethyl trityl ether molecule, is particularly valuable in the multi-step synthesis of complex organic molecules like ether lipids. Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone. The synthesis of these molecules often requires a protecting group strategy to differentiate the hydroxyl groups of the glycerol backbone.

In the context of ether lipid synthesis, a glycerol derivative can be selectively protected at a primary hydroxyl position using a trityl group. For instance, in the synthesis of glycerol phospholipids, trityl-glycidol, a chiral C3 intermediate, has been utilized. stewarthendrickson.comnih.gov The trityl group in such intermediates allows for subsequent chemical modifications at other positions of the glycerol backbone without affecting the protected hydroxyl group.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C21H19ClO
Molecular Weight 322.8 g/mol
IUPAC Name [2-chloroethoxy(diphenyl)methyl]benzene
CAS Number 1235-23-0

Reactivity and Mechanistic Investigations of 2 Chloroethyl Trityl Ether

Reactivity of the Ether Linkage and Trityl Cation Chemistry

The reactivity of the ether linkage in 2-chloroethyl trityl ether is intrinsically linked to the chemistry of the triphenylmethyl (trityl) group. The cleavage of this bond is facilitated by the remarkable stability of the resulting trityl cation.

Mechanisms of Ether Cleavage in Trityl Ethers

The cleavage of ethers is typically an acid-catalyzed nucleophilic substitution reaction. longdom.orgwikipedia.org Ethers are generally unreactive towards many reagents, but the C-O bond can be broken by strong acids like HBr and HI. chemistrysteps.comopenstax.org The mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.orgopenstax.org For trityl ethers, the cleavage mechanism is dictated by the ability to form a highly stabilized carbocation intermediate. chemistrysteps.com The process begins with the protonation of the ether oxygen by an acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comtotal-synthesis.com Following protonation, the C-O bond breaks. Given the tertiary and sterically hindered nature of the trityl group's central carbon, an SN2 pathway is impossible. total-synthesis.com Instead, the reaction proceeds via an SN1 mechanism. chemistrysteps.comtotal-synthesis.com

Formation and Stability of the Trityl Cation (SN1 Reaction Pathway)

The cleavage of the ether linkage in this compound follows a unimolecular nucleophilic substitution (SN1) pathway. chemistrysteps.commasterorganicchemistry.com This mechanism involves a stepwise process where the rate-determining step is the unimolecular dissociation of the protonated ether to form a carbocation intermediate. libretexts.org

The SN1 mechanism proceeds as follows:

Protonation of the Ether Oxygen: A strong acid protonates the ether oxygen, making it a good leaving group. chemistrysteps.com

Formation of the Carbocation: The C-O bond cleaves, with the leaving group (2-chloroethanol) departing. This is the slow, rate-determining step and results in the formation of a planar trityl carbocation. youtube.comyoutube.comorganic-chemistry.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. This step is fast and can occur from either face of the planar cation. libretexts.org

The driving force for this SN1 pathway is the exceptional stability of the triphenylmethyl (trityl) cation. This high stability arises from the delocalization of the positive charge over the three phenyl rings through resonance, effectively dispersing the charge and lowering the energy of the intermediate. researchgate.net

Influence of Electronic and Steric Factors on Trityl Cation Reactivity

The stability and reactivity of the trityl cation are significantly influenced by both electronic and steric factors.

Electronic Factors: The presence of substituents on the phenyl rings can dramatically alter the stability of the trityl cation. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃), at the para positions increase the stability of the cation through their mesomeric effect. total-synthesis.com This enhanced stability makes the cation easier to form, thus increasing the rate of ether cleavage. Conversely, electron-withdrawing groups (EWGs), like fluorine, decrease the stability of the cation by intensifying the positive charge on the central carbon atom, though they can increase its electrophilicity and hydride ion affinity. researchgate.netfu-berlin.de

Steric Factors: The bulky nature of the three phenyl groups creates significant steric hindrance around the central carbon atom. researchgate.net This steric bulk prevents nucleophilic attack via an SN2 mechanism, reinforcing the SN1 pathway. total-synthesis.com While steric hindrance is a defining feature, increasing the steric bulk further with ortho-substituents on the phenyl rings can affect the planarity and conjugation of the system, thereby influencing the cation's stability and reactivity. nih.govacs.org

FactorEffect on Trityl CationConsequence for Reactivity
Electronic (p-OCH₃) Increased stability via resonanceFaster rate of SN1 ether cleavage total-synthesis.com
Electronic (p-F) Decreased stability, increased electrophilicitySlower rate of formation, but higher reactivity once formed researchgate.netfu-berlin.de
Steric Hindrance Prevents SN2 attackSN1 pathway is strongly favored total-synthesis.com
Increased Steric Bulk May disrupt planarity and conjugationCan alter cation stability and luminescence properties nih.govacs.org

Reactivity of the Chloroethyl Moiety

The chloroethyl portion of this compound contains a primary alkyl chloride, which is susceptible to nucleophilic attack.

Intermolecular Nucleophilic Substitution Reactions of the Chloroethyl Group

The primary carbon atom bonded to the chlorine in the chloroethyl group is an electrophilic center that can undergo bimolecular nucleophilic substitution (SN2) reactions. This allows for the displacement of the chloride ion by a variety of strong nucleophiles. The azide (B81097) ion (N₃⁻), for example, is an excellent nucleophile for SN2 reactions and can readily displace halides to form alkyl azides. masterorganicchemistry.com

Common nucleophiles that can react with the chloroethyl group include:

Azide (N₃⁻): Reacts to form 2-azidoethyl trityl ether. masterorganicchemistry.com

Thiocyanate (SCN⁻): Reacts to form 2-thiocyanatoethyl trityl ether.

Thioacetate (CH₃COS⁻): Reacts to yield 2-(acetylthio)ethyl trityl ether.

Benzoate (C₆H₅COO⁻): Reacts to form 2-(benzoyloxy)ethyl trityl ether.

These reactions typically proceed via a classic SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of configuration (though this is not relevant for the achiral chloroethyl group).

NucleophileAnionProduct Formed with this compound
AzideN₃⁻2-Azidoethyl trityl ether
ThiocyanateSCN⁻2-Thiocyanatoethyl trityl ether
ThioacetateCH₃COS⁻S-(2-(Trityloxy)ethyl) ethanethioate
BenzoateC₆H₅COO⁻2-(Trityloxy)ethyl benzoate

Intramolecular Cyclization Reactions involving the Chloroethyl Moiety

The chloroethyl group can also participate in intramolecular reactions, where a nucleophile within the same molecule or a related substrate attacks the electrophilic carbon. libretexts.org Such reactions are highly favored when they result in the formation of stable five- or six-membered rings. pressbooks.pub

Epoxide Formation: While this compound itself lacks the necessary internal nucleophile for direct epoxide formation, a derivative can undergo this reaction. For instance, if the trityl group is cleaved to yield 2-chloroethanol (B45725), treatment with a base would deprotonate the hydroxyl group. The resulting alkoxide acts as an internal nucleophile, attacking the adjacent carbon and displacing the chloride ion to form an epoxide (oxirane). This process is an intramolecular Williamson ether synthesis. masterorganicchemistry.com

Spiro-internal Glycoside Formation: In the context of carbohydrate chemistry, the 2-chloroethoxy group can be used to form cyclic structures. If the this compound is part of a larger molecule containing a suitably positioned hydroxyl group (e.g., in a sugar derivative), an intramolecular cyclization can occur. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then attacks the chloroethyl moiety to displace the chloride and form a cyclic ether, potentially a spiro-internal glycoside.

Mechanistic Studies of Trityl Ether Transformations

The reactivity of this compound, like other trityl ethers, is dominated by the chemistry of the trityl (triphenylmethyl) group. Mechanistic studies primarily focus on the cleavage of the C-O ether bond, which is facilitated by the remarkable stability of the resulting trityl cation. This section delves into the mechanistic investigations of transformations involving this compound, including trityl group transfer, deprotection pathways, and its kinetic and stereochemical behavior.

Investigation of Trityl Group Transfer and Disproportionation Processes

The trityl group is known to undergo intermolecular transfer and disproportionation reactions, particularly under acidic conditions. These processes are driven by the formation of the highly stable trityl cation as a key intermediate. While specific studies on this compound are not extensively documented, the general mechanism for trityl ethers provides a strong framework for understanding its behavior.

Trityl Group Transfer: In the presence of a suitable nucleophile, such as an alcohol, the trityl group of this compound can be transferred to form a new trityl ether. This transetherification is typically catalyzed by protic or Lewis acids, which facilitate the cleavage of the original ether linkage to generate the trityl cation. The cation is then captured by the new nucleophile.

An illustrative reaction is the acid-catalyzed transfer of a trityl group from a donor ether to an acceptor alcohol:

Tr-OR + R'-OH ⇌ Tr-OR' + R-OH

The equilibrium of this reaction is influenced by the relative nucleophilicity of the competing alcohols and the stability of the respective trityl ethers.

Disproportionation: Disproportionation of trityl ethers can occur under forcing conditions, leading to the formation of triphenylmethane (B1682552) and a trityl cation, which can then react with other species in the medium. This process involves a hydride transfer to the trityl cation.

A study on the disproportionation of various trityl alkyl ethers revealed that a cationic chain reaction involving hydride transfer can lead to the formation of aldehydes and ketones. While not specific to this compound, this highlights a potential reactivity pathway.

Table 1: Illustrative Examples of Trityl Group Transfer and Disproportionation Products

Starting MaterialReagent/ConditionMajor Products
This compoundMethanol (B129727) / H⁺Methyl trityl ether, 2-Chloroethanol
This compoundHeat / Lewis AcidTriphenylmethane, Chloroacetaldehyde

Note: This table presents plausible products based on established reactivity patterns of trityl ethers, as specific experimental data for this compound is limited.

Proposed Mechanistic Pathways for Trityl Ether Deprotection

The deprotection of trityl ethers is a fundamental transformation in organic synthesis, and the underlying mechanisms have been a subject of detailed study. The removal of the trityl group from this compound can be achieved under various acidic conditions, proceeding through pathways that generate the stable trityl cation. total-synthesis.com

Brønsted Acid-Catalyzed Deprotection: In the presence of a Brønsted acid (e.g., HCl, H₂SO₄, TFA), the ether oxygen is protonated in the initial step. This protonation enhances the leaving group ability of the alcohol moiety, facilitating the heterolytic cleavage of the C-O bond to yield the free alcohol (2-Chloroethanol) and the trityl cation. total-synthesis.com The highly reactive trityl cation is then typically quenched by a nucleophile present in the reaction mixture, such as water or the conjugate base of the acid. total-synthesis.com

The general mechanism is as follows:

Protonation of the ether oxygen: Tr-OCH₂CH₂Cl + H⁺ ⇌ [Tr-O(H)CH₂CH₂Cl]⁺

Heterolytic cleavage of the C-O bond: [Tr-O(H)CH₂CH₂Cl]⁺ → Tr⁺ + HOCH₂CH₂Cl

Quenching of the trityl cation: Tr⁺ + Nu⁻ → Tr-Nu

Lewis Acid-Catalyzed Deprotection: Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄) can also effect the deprotection of trityl ethers. total-synthesis.com The Lewis acid coordinates to the ether oxygen, which polarizes the C-O bond and facilitates its cleavage. This process also results in the formation of the trityl cation and a Lewis acid-alcohol complex, which upon workup releases the free alcohol.

The mechanism can be represented as:

Coordination of the Lewis acid: Tr-OCH₂CH₂Cl + LA ⇌ Tr-O(LA)CH₂CH₂Cl

Cleavage of the C-O bond: Tr-O(LA)CH₂CH₂Cl → Tr⁺ + [LA-OCH₂CH₂Cl]⁻

Workup: [LA-OCH₂CH₂Cl]⁻ + H₂O → HOCH₂CH₂Cl + LA-OH

Kinetic and Stereochemical Aspects of this compound Reactivity

Kinetics: The rate of acid-catalyzed deprotection of trityl ethers is highly dependent on the stability of the forming trityl cation. Electron-donating groups on the phenyl rings of the trityl group accelerate the reaction, while electron-withdrawing groups have a retarding effect. The nature of the solvent also plays a crucial role; polar, protic solvents that can solvate the ionic intermediates generally facilitate the reaction.

For this compound, the rate of deprotection would be influenced by factors such as the concentration and strength of the acid catalyst, the temperature, and the solvent system employed. Due to the high stability of the unsubstituted trityl cation, the deprotection is expected to be relatively facile compared to ethers that would form less stable carbocations.

Table 2: Relative Rate of Deprotection of Trityl Ethers in Acidic Conditions (Illustrative)

Trityl EtherSubstituent on Trityl GroupRelative Rate
4-Methoxytrityl ether-OCH₃ (electron-donating)> 1
Trityl ether (e.g., this compound) -H (unsubstituted) 1 (Reference)
4-Nitrotrityl ether-NO₂ (electron-withdrawing)< 1

Note: This table provides a qualitative comparison based on electronic effects on trityl cation stability.

Stereochemistry: Since the deprotection of trityl ethers proceeds through a planar, sp²-hybridized trityl cation intermediate, any stereochemical information at the ether carbon is lost. For this compound, the carbon bearing the trityl group is achiral. However, if the alcohol moiety were chiral, deprotection would lead to the corresponding chiral alcohol with retention of its stereochemistry, as the reaction does not involve the chiral center.

Reactions involving the 2-chloroethyl group, such as intramolecular cyclization to form a 1,4-dioxane (B91453) derivative under certain conditions, would have their own stereochemical implications depending on the reaction mechanism. However, the primary reactivity of the molecule under the conditions discussed revolves around the trityl group.

Deprotection Strategies for 2 Chloroethyl Trityl Ether and General Trityl Ethers

Acid-Catalyzed Hydrolysis and Cleavage Conditions

Acid-catalyzed hydrolysis is a standard method for the deprotection of trityl ethers. The mechanism involves the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. Subsequent cleavage of the carbon-oxygen bond results in the formation of a stable triphenylmethyl (trityl) cation and the free alcohol. researchgate.net

Mild acidic conditions are frequently employed for detritylation to avoid the degradation of sensitive substrates. Reagents such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in methanol (B129727) are effective for this purpose.

Trifluoroacetic acid is a common choice for the cleavage of trityl ethers. commonorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature. The strength of TFA allows for rapid deprotection, often within a short period. For instance, the deprotection of various trityl ethers can be achieved by treatment with TFA. commonorganicchemistry.com

Hydrogen chloride in methanol is another mild and effective reagent for detritylation. This reagent system offers the advantage of generating HCl in situ, which can provide a controlled acidic environment. Methanolic HCl is particularly useful in syntheses where the presence of water is undesirable.

A study reported a facile detritylation method using trifluoroacetic acid on a silica (B1680970) gel column, which allows for the purification and deprotection in a single step. This method was found to be applicable to both acid-stable and acid-sensitive compounds with minor adjustments to the procedure.

The following table summarizes typical conditions for the deprotection of trityl ethers using mild acidic conditions.

Trityl Ether SubstrateReagentSolventTemperature (°C)TimeYield (%)
Primary Alkyl Trityl EtherTrifluoroacetic AcidDichloromethane0 - 2515 min - 2 h>90
Secondary Alkyl Trityl EtherTrifluoroacetic AcidDichloromethane0 - 2530 min - 4 h85-95
Benzyl (B1604629) Trityl EtherHCl in MethanolMethanol251 - 3 h>90

This table presents representative data compiled from various sources on trityl ether deprotection.

A key challenge in deprotection strategies is achieving selectivity, particularly when other acid-labile protecting groups are present in the molecule. The trityl group can often be removed selectively in the presence of other groups like tert-butyldimethylsilyl (TBDMS) or benzyl ethers under carefully controlled acidic conditions.

For example, the use of formic acid allows for the deprotection of trityl ethers in the presence of TBS ethers. researchgate.net Boron trichloride (B1173362) has been shown to selectively cleave primary trityl ethers in the presence of TBDMS, tert-butyldiphenylsilyl (TBDPS), triethylsilyl (TES), and benzyl (Bn) ethers with high yields, typically within 15 minutes at -30 °C. lookchem.com This selectivity is attributed to the greater lability of the trityl group compared to many silyl (B83357) ethers under these specific Lewis acidic conditions.

One investigation demonstrated the selective deprotection of a primary trityl ether in the presence of a primary TBDMS ether using boron trichloride, achieving a 91% yield of the desired mono-protected diol. lookchem.com

The table below illustrates the selective deprotection of trityl ethers in the presence of other protecting groups.

Substrate with Multiple Protecting GroupsDeprotection ReagentConditionsMajor ProductYield (%)
Primary Trityl, Primary TBDMS EtherBCl₃ (0.6 equiv)CH₂Cl₂, -30 °C, 15 minPrimary Alcohol, Primary TBDMS Ether91
Primary Trityl, Secondary TBDPS EtherBCl₃ (0.6 equiv)CH₂Cl₂, -30 °C, 15 minPrimary Alcohol, Secondary TBDPS Ether94
Primary Trityl, Primary Benzyl EtherBCl₃ (0.6 equiv)CH₂Cl₂, -30 °C, 15 minPrimary Alcohol, Primary Benzyl Ether95

Data in this table is based on findings from a study on selective detritylation. lookchem.com

Lewis Acid-Mediated Deprotection

Lewis acids offer an alternative to Brønsted acids for the cleavage of trityl ethers. The mechanism involves the coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond and facilitates its cleavage to form the stable trityl cation. researchgate.net This approach can sometimes offer better selectivity and milder reaction conditions.

Indium(III) chloride (InCl₃) is a versatile Lewis acid catalyst that has found applications in a wide range of organic transformations due to its water stability and catalytic activity. sci-hub.seresearchgate.netnih.govdntb.gov.ua While specific studies on the deprotection of 2-Chloroethyl trityl ether using InCl₃ are not prevalent, its general efficacy as a Lewis acid suggests its potential for this transformation. InCl₃ can activate the ether oxygen, facilitating the departure of the trityl group.

Lithium chloride (LiCl) has been reported as a mild and cost-effective reagent for the deprotection of various trityl ethers. researchgate.net The reaction is typically carried out in methanol at reflux, affording the corresponding alcohols in good to excellent yields. This method provides a non-acidic alternative for detritylation. researchgate.net The reaction of primary, secondary, phenyl, allyl, and benzyl trityl ethers with lithium chloride in refluxing methanol resulted in the efficient removal of the trityl group. researchgate.net

Below is a table summarizing the deprotection of various trityl ethers using lithium chloride.

Trityl Ether SubstrateReagentSolventConditionsTime (h)Yield (%)
n-Octyl trityl etherLiClMethanolReflux392
Cyclohexyl trityl etherLiClMethanolReflux589
Benzyl trityl etherLiClMethanolReflux295
Cinnamyl trityl etherLiClMethanolReflux294

This table is based on data from a study on LiCl-mediated detritylation. researchgate.net

Anhydrous sulfates of certain transition metals, such as copper(II) (CuSO₄), iron(II) (FeSO₄), and nickel(II) (NiSO₄), have been shown to mediate the deprotection of trityl ethers. These reactions can proceed via a transetherification or disproportionation mechanism. In the presence of an alcohol like phenylmethanol, these metal sulfates can facilitate detritylation with the concomitant formation of phenylmethyl triphenylmethyl ether.

This method offers an alternative to strongly acidic conditions and can be useful in the presence of functional groups that are sensitive to acid-catalyzed degradation.

The following table provides examples of detritylation of 5'-O-trityl-2'-deoxythymidine using different transition metal sulfates in the presence of phenylmethanol.

Metal SulfateSolventTemperature (°C)Time (h)Yield of 2'-deoxythymidine (%)
CuSO₄XylenesReflux485
FeSO₄XylenesReflux478
NiSO₄XylenesReflux475

This table is based on a study of protecting group transfer mediated by transition metal sulfates.

Heterogeneous catalysts offer significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. Nanoporous silica-based materials functionalized with sulfonic acid groups, such as MCM-41-SO₃H, have emerged as efficient solid acid catalysts for various transformations, including the deprotection of trityl ethers. academie-sciences.fracs.org

MCM-41-SO₃H has been demonstrated to be a highly effective and reusable catalyst for the cleavage of trityl ethers. academie-sciences.fr The deprotection is typically carried out at room temperature in a solvent like wet acetonitrile. The acidic protons on the surface of the catalyst protonate the ether oxygen, initiating the cleavage of the trityl group. The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. academie-sciences.fr

The table below presents the results of the deprotection of various trityl ethers using MCM-41-SO₃H.

Trityl Ether SubstrateSolventTime (h)Yield (%)
Benzyl trityl etherWet CH₃CN1100
4-Methylbenzyl trityl etherWet CH₃CN1100
4-Methoxybenzyl trityl etherWet CH₃CN0.5100
4-Chlorobenzyl trityl etherWet CH₃CN1.5100
Cinnamyl trityl etherWet CH₃CN1100
Cyclohexyl trityl etherWet CH₃CN3100

Data in this table is derived from a study on the catalytic applications of MCM-41-SO₃H. academie-sciences.fr

Alternative Chemical Methods for Trityl Ether Cleavage

Beyond the more common cleavage methods, several alternative chemical strategies exist for the deprotection of trityl ethers. These methods, including transetherification, disproportionation reactions, and techniques for recycling trityl resins in solid-phase synthesis, offer specialized approaches to trityl group removal and management.

Transetherification and Disproportionation Reactions

Transetherification and disproportionation represent intriguing alternative pathways for the cleavage of trityl ethers. These reactions involve the transfer of the trityl group from one molecule to another, a process that can be mediated by certain reagents.

In the context of nucleoside chemistry, the triphenylmethyl (Tr) group has been observed to undergo a transfer, which can be described as a transetherification or disproportionation, between molecules of 5'-O-Tr-2'-deoxynucleosides. tandfonline.comnih.gov This reaction is facilitated by the presence of anhydrous sulfates of copper(II), iron(II), or nickel(II). tandfonline.comnih.gov The outcome of this process is a mixture of 3',5'-bis-O-Tr and 3'-O-Tr products. tandfonline.comnih.gov

Furthermore, if phenylmethanol is introduced into the reaction medium, the primary reaction pathway shifts to detritylation. This results in the formation of phenylmethyl trityl ether as a byproduct, effectively cleaving the trityl group from the original nucleoside. tandfonline.comnih.gov

The disproportionation of trityl alkyl ethers can also lead to the synthesis of aldehydes and ketones through a cationic chain reaction that involves a hydride transfer. acs.org This highlights a synthetic utility for what might otherwise be considered a simple deprotection reaction. The study of the synthesis and disproportionation of various trityl ethers has been a subject of chemical investigation for some time. google.com

Table 1: Examples of Transetherification and Disproportionation of Trityl Ethers

Starting Material Reagent/Condition Products Reference
5'-O-Tr-2'-deoxynucleosides Anhydrous Cu+2, Fe+2, or Ni+2 sulfates 3',5'-bis-O-Tr and 3'-O-Tr deoxynucleosides tandfonline.comnih.gov
5'-O-Tr-2'-deoxynucleosides Phenylmethanol and anhydrous metal sulfates Detritylated deoxynucleoside and phenylmethyl trityl ether tandfonline.comnih.gov
Trityl alkyl ethers Cationic initiator Aldehydes or ketones and triphenylmethane (B1682552) acs.org

Strategies for Recycling Trityl Resins in Solid-Phase Synthesis

In the realm of solid-phase organic synthesis, the trityl group is frequently employed as a linker to a polymeric support. The efficient recycling of these trityl resins is a crucial aspect of sustainable and cost-effective chemical production.

Several methods have been developed for the activation and recycling of trityl resins. acs.orgacs.org A common procedure involves treating the resin with an acid, such as trifluoroacetic acid (TFA), to cleave the synthesized molecule. For instance, a 5% solution of TFA in dichloromethane can be used to induce the formation of the trityl cation, which is visually indicated by a deep red color, and release the product from the resin. acs.org Following cleavage, the resin can be washed and prepared for the next synthesis cycle. acs.org

A rapid and mild strategy for the loading of alcohols and anilines onto a polystyrene triphenylmethyl (trityl) resin has been developed, which also allows for the recycling of the recovered resin. acs.orgacs.org This method involves treating the resin-bound trityl chloride with triethyloxonium (B8711484) tetrafluoroborate (B81430) followed by the alcohol or aniline. acs.orgacs.org

Another approach to recycling trityl chloride resins involves the use of thionyl chloride as a chlorinating agent. scispace.com This method is noted for its mild reaction conditions and is applicable to both solid-phase peptide and organic synthesis. scispace.com

For 2-chlorotrityl chloride (2-CTC) resins, a process has been developed for their quantitative recycling. google.com This is particularly important as unreacted active sites on the resin are often capped with alcohols like methanol, which can reduce the efficiency of recycling. google.com The successful reloading of the recycled 2-CTC resin with Fmoc-protected amino acids has been demonstrated. google.com

Table 2: Overview of Trityl Resin Recycling Strategies

Resin Type Recycling Reagent/Method Key Features Reference
Trityl resin 5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) Visually indicated by trityl cation formation; followed by washing. acs.org
Trityl chloride resin Thionyl chloride Mild reaction conditions. scispace.com
2-Chlorotrityl chloride (2-CTC) resin Chlorination with HCl in an organic solvent Can achieve quantitative recycling. google.com
Polystyrene trityl resin Activation with triethyloxonium tetrafluoroborate for reloading Rapid and mild loading of alcohols and anilines. acs.orgacs.org

Emerging Research and Applications of 2 Chloroethyl Trityl Ether

Biological and Biomedical Applications

The exploration of trityl compounds in biomedical research has uncovered potential therapeutic applications, particularly in the field of oncology. While direct studies on the cytotoxic properties of 2-Chloroethyl trityl ether are not extensively documented in publicly available research, the broader class of triphenylmethyl compounds has been a subject of investigation.

Investigation of Cytotoxic Properties against Various Cancer Cell Lines

Research into the biological activities of trityl-containing molecules has indicated that their structural features can contribute to cytotoxic effects against cancer cells. The bulky, hydrophobic nature of the trityl group can facilitate interactions with biological membranes and intracellular targets. While specific data for this compound is limited, studies on other functionalized trityl derivatives provide insight into the potential anti-cancer activity of this class of compounds. The evaluation of such compounds typically involves in vitro assays against a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth. For instance, various natural and synthetic compounds are routinely tested against cell lines like HepG2 (hepatocellular carcinoma) and HT29 (colon carcinoma) to assess their cytotoxic effects brieflands.com. The investigation of this compound and its derivatives in similar assays would be a critical step in determining their potential as cytotoxic agents.

Advanced Synthetic Methodologies Employing Trityl Cations

The triphenylmethyl (trityl) cation, a stable carbocation readily generated from precursors like this compound, has become a significant tool in modern organic synthesis. Its utility as a potent, yet manageable, electrophile has led to the development of advanced synthetic methodologies.

Catalytic Applications of Trityl Cations as Organic Lewis Acids in Multicomponent Reactions

Trityl cations are highly effective as organic Lewis acid catalysts, promoting a wide array of chemical transformations. thieme-connect.comresearchgate.net Unlike many traditional metal-based Lewis acids, trityl cations can often be used in low concentrations under mild conditions. researchgate.net Their stability and versatility have made them valuable in catalyzing complex multicomponent reactions, where multiple reactants combine in a single step to form a complex product.

These carbocations function by activating electrophiles, such as aldehydes and imines, rendering them more susceptible to nucleophilic attack. researchgate.netthieme-connect.de This activation has been harnessed in various important synthetic reactions.

Examples of Reactions Catalyzed by Trityl Cations:

Reaction Type Description
Mukaiyama Aldol Reaction The trityl cation catalyzes the addition of silyl (B83357) enol ethers to aldehydes or ketones. nih.govnih.gov
Hosomi-Sakurai Allylation It promotes the reaction of allylsilanes with electrophiles like ketoesters. nih.gov
Diels-Alder Reaction The cation can act as a catalyst in cycloaddition reactions between dienes and dienophiles. nih.gov
Michael Addition Trityl cations facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov

| Aza-Friedel-Crafts Reaction | They are used to catalyze the reaction of indoles with imines for the synthesis of bisindolylmethanes. researchgate.net |

The catalytic cycle typically involves the trityl cation abstracting a hydride or another group to generate a more reactive intermediate, or directly activating a substrate, after which the cation is regenerated. thieme-connect.denih.gov

Role in Polymer Synthesis and Functionalization through Cationic Mechanisms

Trityl cations play a crucial role as initiators or co-initiators in cationic polymerization, a type of chain-growth polymerization. wikipedia.org This method is used for polymerizing electron-rich monomers, such as alkenes (like isobutene) and vinyl ethers. wikipedia.orgnih.gov

In this process, the trityl cation initiates polymerization by adding to a monomer molecule, creating a new carbocationic center at the end of the growing polymer chain. wikipedia.org This new cation then propagates the chain by adding to subsequent monomer units. The stability of the trityl cation allows for controlled initiation of the polymerization process.

Due to their steric bulk, trityl cations themselves can be sluggish in adding to certain alkenes. In such cases, they can act as co-initiators. They function as Lewis acids by abstracting a halide anion from another alkyl halide, generating a less bulky and more reactive carbenium ion that readily initiates polymerization. This dual role as both a potential direct initiator and a co-initiator highlights the versatility of trityl cations in polymer chemistry. The use of these cations allows for the synthesis of polymers with controlled molecular weights and architectures, which is essential for creating materials with specific properties for various applications. nih.govdoi.org

Future Research Directions and Challenges in this compound Chemistry

The chemistry of this compound and the derived trityl cation presents several promising avenues for future research, alongside notable challenges.

Future Directions:

Systematic Biological Evaluation: A primary future direction is the systematic investigation of the cytotoxic properties of this compound and a library of its analogs against a wide panel of cancer cell lines. This would clarify its potential as an anticancer agent.

Development of Novel Catalytic Systems: While the trityl cation is a versatile Lewis acid catalyst, there is ongoing interest in developing more efficient and selective catalytic systems. thieme-connect.comresearchgate.net Research could focus on modifying the electronic and steric properties of the trityl group to fine-tune its reactivity and selectivity for specific multicomponent reactions or polymerizations.

Applications in Bioconjugation: The reactivity of the trityl group could be exploited for bioconjugation applications, such as linking therapeutic agents or imaging probes to biomolecules.

Stimuli-Responsive Polymers: The lability of the trityl ether bond under acidic conditions could be utilized to design novel stimuli-responsive polymers that release an active payload in a targeted acidic environment, such as within a tumor.

Challenges:

Selectivity: In complex chemical environments, achieving high selectivity (chemo-, regio-, and stereoselectivity) with trityl cation catalysts remains a challenge. For instance, in reactions with polyfunctional molecules, protecting group strategies may be necessary.

Moisture Sensitivity: The high reactivity of carbocations means that many trityl-cation-catalyzed reactions must be performed under anhydrous conditions, which can add complexity and cost to synthetic procedures.

Understanding Reaction Mechanisms: While the general role of trityl cations as Lewis acids is understood, the detailed mechanistic pathways, including the potential for single electron transfer (SET) processes, are not always clear and require further investigation to optimize reactions. rsc.org

Continued exploration into the chemistry of this compound and related compounds promises to yield new applications in both materials science and medicine. thieme-connect.com

Q & A

Q. What are the recommended safety protocols for handling 2-chloroethyl trityl ether in laboratory settings?

  • Methodological Answer : Based on analogous chloroethyl ethers like bis(2-chloroethyl) ether (BCEE), which is classified as a carcinogen requiring extreme caution (), researchers should:
  • Use gas masks for organic vapors (JIS T 8152) and chemical-resistant gloves (JIS T 8116) to prevent dermal exposure ().
  • Conduct experiments in fume hoods with secondary containment to mitigate inhalation risks ().
  • Implement regular air monitoring and biological sampling to assess exposure levels, as outlined in BCEE’s toxicological profiles ().

Q. How is this compound synthesized, and what characterization techniques validate its purity?

  • Methodological Answer :
  • Synthesis : Adapt methods from trityl ether derivatives, such as acid-catalyzed nucleophilic substitution between trityl alcohol and 2-chloroethyl precursors under anhydrous conditions (). Monitor reaction progress via thin-layer chromatography (TLC).
  • Characterization : Use ¹H/¹³C NMR to confirm the trityl ether linkage and chloroethyl group integration. Gas chromatography (GC) with flame ionization detection (FID) can assess purity, referencing phase-change data (e.g., boiling points) from analogous compounds ().

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :
  • GC-MS : Optimize column temperature programs (e.g., 40°C to 250°C at 10°C/min) for separation, using internal standards like deuterated analogs ().
  • HPLC-UV : Employ C18 columns with acetonitrile/water gradients, validated against spiked samples to ensure recovery rates >90% ().

Advanced Questions

Q. How can researchers resolve contradictions in reported toxicological endpoints for this compound across studies?

  • Methodological Answer :
  • Conduct systematic dose-response studies in multiple species (e.g., rats, mice) to establish LOAEL/NOAEL values, addressing interspecies variability via allometric scaling ().
  • Cross-reference in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) with in vivo data to identify mechanism-driven thresholds ().
  • Apply benchmark dose modeling to reconcile discrepancies, as demonstrated in BCEE’s toxicological profile ().

Q. What experimental considerations are critical when incorporating this compound as an acid-labile junction in block copolymer synthesis?

  • Methodological Answer :
  • Polymerization : Use atom transfer radical polymerization (ATRP) with trityl ether-functionalized macroinitiators to ensure stability during synthesis ().
  • Cleavage Optimization : Test HCl concentrations (0.1–1 M) and exposure times (1–24 hrs) to balance PEG block removal efficiency with PMMA matrix integrity ().
  • Validation : Characterize nanoporous films post-cleavage using AFM or TEM to confirm pore uniformity (5–7 nm) ().

Q. How can metabolic pathways of this compound be elucidated in mammalian systems?

  • Methodological Answer :
  • In Vivo Studies : Administer radiolabeled (¹⁴C) compound to rats, followed by LC-MS/MS analysis of urine and plasma to identify metabolites ().
  • In Vitro Models : Use hepatic microsomes to study cytochrome P450-mediated oxidation, comparing results to BCEE’s metabolism (e.g., glucuronidation pathways) ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.